molecular formula C8H6BrClN2 B12094598 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12094598
M. Wt: 245.50 g/mol
InChI Key: CVWXKKCCBKPWKV-UHFFFAOYSA-N
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Description

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a chloromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring.

Preparation Methods

The synthesis of 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the bromination of imidazo[1,2-a]pyridine followed by chloromethylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether for the chloromethylation step .

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, its derivatives may inhibit enzyme activities or interfere with DNA replication, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The presence of both bromine and chloromethyl groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4H2

InChI Key

CVWXKKCCBKPWKV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)CCl

Origin of Product

United States

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